5-(3,5-Dimethylphenyl)isoxazol-3-amine
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Overview
Description
5-(3,5-Dimethylphenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 5-(3,5-Dimethylphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles . Another method includes the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
5-(3,5-Dimethylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and triethylamine . The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
5-(3,5-Dimethylphenyl)isoxazol-3-amine has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, leading to the modulation of different cellular processes . For example, it may inhibit certain enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
5-(3,5-Dimethylphenyl)isoxazol-3-amine can be compared with other similar compounds, such as:
5-(2,5-Dimethylphenyl)isoxazol-3-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
3-(3,4-Dimethylphenyl)-5-isoxazolamine: Another isomer with different substitution positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-8(2)5-9(4-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
LFLBDQHIWVYSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NO2)N)C |
Origin of Product |
United States |
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